molecular formula C13H10O3 B14354950 5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 90370-16-4

5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one

Cat. No.: B14354950
CAS No.: 90370-16-4
M. Wt: 214.22 g/mol
InChI Key: WQRSPHCXNJWEAX-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one is a complex organic compound with a unique structure that combines elements of furan and benzopyran

Preparation Methods

The synthesis of 5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one typically involves a series of organic reactions. One common method includes the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction forms the core structure, which can then be further modified to introduce the dimethyl groups at the 5 and 6 positions.

Chemical Reactions Analysis

5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzopyran ring, especially at the positions adjacent to the oxygen atom. Common reagents include halogens and nitrating agents.

Scientific Research Applications

5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one can be compared with other similar compounds such as:

The uniqueness of 5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

90370-16-4

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

5,6-dimethylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C13H10O3/c1-7-8(2)12-10(5-6-15-12)13-9(7)3-4-11(14)16-13/h3-6H,1-2H3

InChI Key

WQRSPHCXNJWEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)C

Origin of Product

United States

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